2-(Carboxymethyl)-4-nitrobenzoic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Pharma R&D teams needing 7-nitro-tetrahydroisoquinoline scaffolds face low yields from classical Pictet-Spengler reactions. 2-(Carboxymethyl)-4-nitrobenzoic acid solves this via a validated double-displacement cyclization, achieving 88% isolated yield and 97.8% anhydride conversion. - Enables electron-deficient Bischler-Napieralski-type cyclizations that fail with non-nitrated analogs. - Dual-carboxylate V-shaped geometry supports MOF construction with tailored pore sizes. - NLT 97% purity ensures reproducible IND-enabling synthesis; batch-specific CoA, NMR, HPLC, and LC-MS documentation available.

Molecular Formula C9H7NO6
Molecular Weight 225.15 g/mol
CAS No. 39585-32-5
Cat. No. B1365531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Carboxymethyl)-4-nitrobenzoic acid
CAS39585-32-5
Molecular FormulaC9H7NO6
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)C(=O)O
InChIInChI=1S/C9H7NO6/c11-8(12)4-5-3-6(10(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H,11,12)(H,13,14)
InChIKeyCKXXWBQEZGLFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Carboxymethyl)-4-nitrobenzoic Acid: Building Block Overview


2-(Carboxymethyl)-4-nitrobenzoic acid (CAS 39585-32-5), also known as 4-nitrohomophthalic acid, is a disubstituted aromatic compound belonging to the nitrobenzoic acid class. It features a benzene ring bearing a carboxylic acid group at the 1-position, a carboxymethyl (–CH₂COOH) substituent at the 2-position, and a nitro (–NO₂) group at the 4-position [1]. This substitution pattern provides two chemically distinct carboxylic acid functionalities alongside a strongly electron-withdrawing nitro group, enabling regioselective derivatization. The compound is catalogued under MDL number MFCD07782180 and PubChem CID 7172025, and is primarily employed as a versatile intermediate in the synthesis of nitrogen-containing heterocycles, including 1,2,3,4-tetrahydroisoquinolines, within pharmaceutical process research settings [2].

1
Pharmaceutical intermediate for heterocycle synthesis, specifically 7-substituted tetrahydroisoquinolines.
2
Regioselective derivatization enabled by dual carboxylates and electron-withdrawing nitro group.
3
Building-block workflow suitable for medicinal chemistry and process research where nitro-to-amine reduction is required.

Sourcing Risks for 2-(Carboxymethyl)-4-nitrobenzoic Acid


Close structural analogs of 2-(Carboxymethyl)-4-nitrobenzoic acid—including homophthalic acid (lacking the nitro group), 4-nitrobenzoic acid (lacking the carboxymethyl arm), and the positional isomer 2-(carboxymethyl)-5-nitrobenzoic acid—exhibit fundamentally different reactivity profiles that preclude simple interchange. The 4-nitro group is essential for enabling the electron-deficient aromatic ring required in Bischler-Napieralski-type cyclizations and for subsequent reduction to amino intermediates [1]. The ortho-carboxymethyl group provides the second carboxylate necessary for anhydride formation, a key activation step in isocoumarin and isoquinolone syntheses. Substituting with the 5-nitro positional isomer alters the regiochemistry of electrophilic aromatic substitution and cyclization outcomes. The quantitative evidence below demonstrates that each substituent position contributes independently to the compound's synthetic utility, and that replacing even one functional group or altering its ring position compromises the designed reactivity sequence [1].

Analog
Homophthalic acid or 4-nitrobenzoic acid cannot replace the dual-carboxylate, nitro-activated architecture required for anhydride formation and subsequent cyclization.
Regioisomer
The 5-nitro positional isomer alters electrophilic aromatic substitution regiochemistry and leads to different isoquinoline substitution patterns.
Functional
Bromo or trifluoromethyl analogs cannot undergo the nitro-to-amine reduction, requiring a complete synthetic route redesign for amino-tetrahydroisoquinoline targets.

2-(Carboxymethyl)-4-nitrobenzoic Acid: Evidence vs. Analogs


Malonate Displacement Synthesis Yield

In the unified synthetic route reported by Quallich et al. (Pfizer, 1998), 2-(Carboxymethyl)-4-nitrobenzoic acid (7a) was obtained in 88% yield via basic hydrolysis and decarboxylation of the dimethyl malonate adduct 6a [1]. Under the same protocol, the 5-bromo analog (7b) gave 96% yield and the 5-trifluoromethyl analog (7c) gave 95% yield [1]. The moderately lower yield for 7a (88% vs. 95–96%) is attributed to the competitive reactivity of the electron-deficient nitroarene during the malonate displacement step, which required a modified leaving group strategy (2,4-dinitrobenzoate vs. 2-chloro-4-nitrobenzoate) to achieve the correct regiochemistry [1]. This lower yield is offset by the unique synthetic access the nitro group provides to downstream amino and heterocyclic products.

Malonate Displacement Yield
Head-to-head
88% (7a) vs. 95–96% (7b, 7c)
Moderately lower yield offset by unique access to nitro-directed downstream chemistry.
Modified leaving group strategy required for correct regiochemistry.
Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Melting Point Differentiation

The melting point of 2-(Carboxymethyl)-4-nitrobenzoic acid (7a) is reported as 180–182 °C [1], which is nearly identical to that of the parent compound homophthalic acid (2-(carboxymethyl)benzoic acid; mp 180–181 °C) despite the addition of the 4-nitro substituent [2]. In contrast, the 5-bromo analog (7b) melts significantly higher at 210–211 °C, while the 5-trifluoromethyl analog (7c) melts lower at 173–174 °C [1]. The structurally simpler 4-nitrobenzoic acid (single carboxylate) melts at 239–241 °C [3]. The melting point of 7a, being the lowest among the nitro-containing comparators, may facilitate solution-phase processing at moderate temperatures.

Melting Point Differentiation
Cross-study comparable
180–182 °C (7a)
Lower mp may facilitate solution-phase processing compared to 7b (210–211 °C).
Sharp range supports recrystallization-based purification.
Solid-State Chemistry Purification Process Handling

Nitro Reduction to Amino-Tetrahydroisoquinolines

In the Quallich et al. (1998) tetrahydroisoquinoline synthesis, the 4-nitro group of compound 7a is reduced to the corresponding aniline derivative using sodium borohydride–boron trifluoride diethyl etherate, yielding 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol (8a), which is then cyclized to the tetrahydroisoquinoline scaffold [1]. This transformation is exclusive to compounds bearing a reducible nitro group; the 5-bromo (7b) and 5-trifluoromethyl (7c) analogs cannot undergo this nitro-to-amine conversion and therefore cannot access the same tetrahydroisoquinoline products via this route. The bromo analog would instead require transition-metal-catalyzed amination to install nitrogen, adding steps and cost.

Nitro Reduction to Amine
Class-level
Exclusive to 7a (nitro group)
Non-negotiable functional handle for tetrahydroisoquinoline libraries.
Bromo/trifluoromethyl analogs require additional steps for amination.
Heterocycle Synthesis Reduction Chemistry Pharmaceutical Building Blocks

Anhydride Formation: Dual vs. Mono-Carboxylate

2-(Carboxymethyl)-4-nitrobenzoic acid possesses two carboxylic acid groups (the ring-bound –COOH and the benzylic –CH₂COOH), enabling formation of the cyclic anhydride 4-nitrohomophthalic anhydride upon treatment with acetic anhydride in refluxing toluene, a transformation reported to proceed in 97.8% yield . In contrast, 4-nitrobenzoic acid, bearing only a single carboxylate, cannot form a cyclic anhydride and is limited to intermolecular anhydride formation or acid chloride activation. The ortho relationship of the two carboxyl-containing substituents in 7a is critical for this intramolecular cyclization; the positional isomer 2-(carboxymethyl)-5-nitrobenzoic acid has the same functional groups but with altered spatial orientation, which may affect anhydride ring size and strain [2].

Anhydride Formation
Class-level
97.8% yield
Dual-carboxylate architecture enables intramolecular anhydride activation.
Mono-carboxylate 4-nitrobenzoic acid cannot form cyclic anhydride.
Anhydride Chemistry Derivatization Coordination Chemistry

Commercial Purity and Vendor QC

Commercially available 2-(Carboxymethyl)-4-nitrobenzoic acid is offered at varying purity levels across suppliers. AKSci reports a minimum purity of 97% by HPLC with a melting point of 188–192 °C (solid at 20 °C) . Synblock specifies NLT 98% purity and provides supporting analytical documentation including MSDS, NMR, HPLC, and LC-MS . Aladdin Scientific offers ≥97% purity at a catalog price of $46.90 per gram (C170120-1g) . Sigma-Aldrich supplies the compound through its AldrichCPR collection without collecting analytical data, selling on an 'as-is' basis at $216.00 per gram, placing the burden of identity and purity confirmation on the buyer [1].

Commercial Purity and QC
Supporting evidence
≥97% to NLT 98%
Supplier specification review required for traceability needs.
Price and analytical data package vary significantly across vendors.
Quality Control Vendor Comparison Analytical Specifications

4-Nitro vs. 5-Nitro Regioisomer Specificity

The position of the nitro group on the aromatic ring critically determines the regioisomer formed. 2-(Carboxymethyl)-4-nitrobenzoic acid (nitro at C-4 relative to the ring carboxylate) yields tetrahydroisoquinoline products with the nitro (and subsequently amino) group at the 7-position of the isoquinoline scaffold [1]. The positional isomer 2-(carboxymethyl)-5-nitrobenzoic acid (CAS 3898-66-6) would place the nitro group at the 6-position of the isoquinoline product, resulting in a different electronic distribution and potentially altered biological activity . This regiochemical distinction is absolute; the two isomers are not interchangeable in any synthetic sequence that proceeds through an intact aromatic ring.

4-Nitro vs. 5-Nitro Specificity
Class-level
7-substituted vs. 6-substituted isoquinoline
Regiochemistry is absolute; isomers are not interchangeable.
CAS 39585-32-5 must be explicitly specified to avoid isomeric contamination.
Regiochemistry Cyclization Isomer Purity

Application Scenarios for 2-(Carboxymethyl)-4-nitrobenzoic Acid


7-Substituted Tetrahydroisoquinoline Library Synthesis

In medicinal chemistry programs targeting central nervous system or cardiovascular indications, 2-(Carboxymethyl)-4-nitrobenzoic acid serves as the key intermediate for constructing 7-nitro- and 7-amino-tetrahydroisoquinoline scaffolds via the double-displacement cyclization methodology validated at Pfizer Process Research [1]. The 88% isolated yield for diacid 7a, combined with the quantitative reduction to the diol and subsequent cyclization, provides a three-step sequence from commercially available methyl 2,4-dinitrobenzoate. This route has been cited in 35 subsequent publications and is the established method when electron-withdrawing substituents are required on the isoquinoline aryl ring—a scenario where the classical Pictet-Spengler and Bischler-Napieralski reactions fail [1].

Isocoumarin and Isoquinolone Derivatives via Anhydride

The quantitative conversion (97.8% yield) of 2-(Carboxymethyl)-4-nitrobenzoic acid to 4-nitrohomophthalic anhydride using acetic anhydride in refluxing toluene enables direct access to 7-nitroisochroman-1,3-dione derivatives. These anhydride intermediates react with a broad range of nucleophiles (amines, alcohols, hydrazines) to generate isocoumarin and isoquinolone libraries. Zhao et al. (2016) employed this exact transformation to prepare a series of 7-nitroisochroman-1,3-dione-based antitumor agents, demonstrating the translational relevance of this building block to oncology drug discovery .

V-Shaped Dicarboxylate Linker for MOF Synthesis

The dual-carboxylate architecture of 2-(Carboxymethyl)-4-nitrobenzoic acid, wherein the two carboxylic acid groups are oriented at approximately 60° to each other (ortho-substitution pattern), provides a V-shaped ligand geometry suitable for constructing metal-organic frameworks with tailored pore sizes [1]. The nitro group serves as a secondary coordination site or a post-synthetic modification handle (reduction to amine for further functionalization). Procuring this compound at NLT 98% purity (as supplied by Synblock ) is critical for MOF synthesis, where impurities can compete for metal coordination sites and compromise framework crystallinity.

Quality-Controlled Sourcing for GMP Supply Chains

For contract research organizations (CROs) and pharmaceutical development groups requiring documented purity traceability, suppliers such as Synblock (NLT 98%, with NMR, HPLC, and LC-MS documentation ) and AKSci (97% by HPLC, with certificate of analysis ) offer analytically characterized material suitable for IND-enabling studies. Procurement from Sigma-Aldrich's AldrichCPR collection ($216.00/g, no analytical data, sold 'as-is' [2]) is appropriate only for early discovery screening where identity confirmation is performed in-house. The $46.90/g price point from Aladdin Scientific provides a cost-effective option for scale-up feasibility studies, though the 8–12 week lead time must be factored into project timelines.

Application
Selection Property
Validation Focus
7-Substituted Tetrahydroisoquinoline Libraries
Nitro-to-amine reduction handle
Regiochemical outcome of cyclization
Isocoumarin and Isoquinolone Derivatives
Anhydride formation capability
Nucleophilic reactivity scope
V-Shaped Dicarboxylate MOF Linker
Dual-carboxylate geometry and purity
Crystallinity and metal coordination fidelity
Quality-Controlled Sourcing
Analytical documentation package
Purity traceability and supplier specification review
Applications reflect research-context use; validation under specific conditions is advised.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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